molecular formula C8H12O3 B1580542 Ethyl 1-acetylcyclopropanecarboxylate CAS No. 32933-03-2

Ethyl 1-acetylcyclopropanecarboxylate

Cat. No. B1580542
Key on ui cas rn: 32933-03-2
M. Wt: 156.18 g/mol
InChI Key: DISZFIFAESWGBI-UHFFFAOYSA-N
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Patent
US06184388B2

Procedure details

Ethyl acetoacetate (100 g, 0.77 mol) was dissolved in acetone (500 ml). To the thus obtained solution was added dibromoethane (361 g, 1.92 mol) and potassium carbonate (266 g, 1.92 mol) and the mixture was heated under reflux for 4 days. After filtering off insoluble matter, the filtrate was distilled under reduced pressure (80° C./8 mmHg) to obtain 78.1 g (65.1%) of the title compound as a colorless oily substance.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
361 g
Type
reactant
Reaction Step Two
Quantity
266 g
Type
reactant
Reaction Step Two
Yield
65.1%

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].Br[CH:11](Br)[CH3:12].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[C:3]([C:2]1([C:1]([O:7][CH2:8][CH3:9])=[O:6])[CH2:12][CH2:11]1)(=[O:4])[CH3:5] |f:2.3.4|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
361 g
Type
reactant
Smiles
BrC(C)Br
Name
Quantity
266 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 days
Duration
4 d
FILTRATION
Type
FILTRATION
Details
After filtering off insoluble matter
DISTILLATION
Type
DISTILLATION
Details
the filtrate was distilled under reduced pressure (80° C./8 mmHg)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 78.1 g
YIELD: PERCENTYIELD 65.1%
YIELD: CALCULATEDPERCENTYIELD 64.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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